molecular formula C6H5BrN2O B112263 2-Amino-5-bromonicotinaldehyde CAS No. 206997-15-1

2-Amino-5-bromonicotinaldehyde

Cat. No. B112263
M. Wt: 201.02 g/mol
InChI Key: KDOAJEVCIZYWDI-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinaldehyde is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .


Synthesis Analysis

The synthesis of 2-Amino-5-bromonicotinaldehyde involves several steps. One of the methods includes the use of 2-Amino-5-bromonicotinaldehyde (Apollo-Inter) (7.00 g, 34.8 mmol) and intermediate 1001 A (10.1 g, 41 .8 mmol, 1 .20 eq) which are charged in a microwave vial and EtOH (35 ml.) is added. Piperidine (8.62 ml_, 87.1 mmol, 2.50 eq) is added and the vial is sealed and warmed in a microwave oven at 120 C for 20 min .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-bromonicotinaldehyde is C6H5BrN2O . The InChI code is 1S/C6H5BrN2O/c7-5-1-4 (3-10)6 (8)9-2-5/h1-3H, (H2,8,9) . The Canonical SMILES is C1=C (C=NC (=C1C=O)N)Br .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-bromonicotinaldehyde is 201.02 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 199.95853 g/mol . The topological polar surface area is 56 Ų .

Scientific Research Applications

Enzyme Immobilization and Biocatalyst Design

2-Amino-5-bromonicotinaldehyde may not be directly mentioned, but related compounds play a significant role in enzyme immobilization. Glutaraldehyde, a reagent related in function, is extensively used in designing biocatalysts due to its effective crosslinking capabilities, enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).

Synthesis of Derivatives

2-Amino-5-bromonicotinaldehyde is integral in synthesizing various chemical derivatives. For instance, it's used in the Ullmann reaction to create compounds like 6-amino-2,2-dipyridylamino-3-carboxylic acid, contributing to the development of novel chemical structures (Carboni et al., 1969).

Electrocatalysis

This compound is involved in electrocatalytic processes, like the synthesis of 6-aminonicotinic acid. Electrocatalytic methods using compounds such as 2-amino-5-bromonicotinaldehyde have been explored for their efficiency and environmental friendliness in chemical synthesis (Gennaro et al., 2004).

Chemical Reactions and Bond Formation

Studies have shown its utility in selective amination reactions, such as transforming 5-bromo-2-chloropyridine to produce amino-chloropyridine, demonstrating its role in facilitating specific chemical transformations (Ji et al., 2003).

Biochemical Research

In biochemical research, related compounds like 2-hydroxy-5-nitrobenzyl bromide are used to study amino acid residues in proteins, helping to elucidate the structure and function of these biological macromolecules (Loudon & Koshland, 1970).

Multi-Component Chemical Synthesis

2-Amino-5-bromonicotinaldehyde is also involved in multi-component chemical syntheses, as seen in the development of 2-amino nicotinonitrile derivatives. This showcases its versatility in creating a variety of chemically diverse compounds (Kurumurthy et al., 2015).

Crystal Structure Analysis

This compound is used in crystal structure analysis to understand the interactions between nucleotide bases and amino acids, contributing to our knowledge of molecular biology and chemistry (Ohki et al., 1977).

Safety And Hazards

The safety information for 2-Amino-5-bromonicotinaldehyde indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8C . The safety pictograms indicate a GHS07 signal word warning . The hazard statements are H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-amino-5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAJEVCIZYWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640004
Record name 2-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromonicotinaldehyde

CAS RN

206997-15-1
Record name 2-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-3-pyridinecarbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminopyridine-3-carboxaldehyde (10 g, 81.88 mmol) in dry diethyl ether, bromine (5.45 ml, 106.44 mmol) was added drop-wise. The reaction was stirred at ambient temperature for 30 min. The amber solids were filtered and dissolved in ethyl acetate. The ethyl acetate solution was washed with 1 N NaOH and then brine, dried over anhydrous Na2SO4 and filtered. The solvent was evaporated to afford 2-amino-5-bromonicotinaldehyde (14.6 g, 88% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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